(2,2-Dimethylthiolan-3-yl)methanamine
CAS No.: 1481415-13-7
Cat. No.: VC6779896
Molecular Formula: C7H15NS
Molecular Weight: 145.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1481415-13-7 |
|---|---|
| Molecular Formula | C7H15NS |
| Molecular Weight | 145.26 |
| IUPAC Name | (2,2-dimethylthiolan-3-yl)methanamine |
| Standard InChI | InChI=1S/C7H15NS/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 |
| Standard InChI Key | YPTMOASDMGGYSM-UHFFFAOYSA-N |
| SMILES | CC1(C(CCS1)CN)C |
Introduction
(2,2-Dimethylthiolan-3-yl)methanamine, also known as (2,2-dimethyltetrahydrothiophen-3-yl)methanamine, is a chemical compound featuring a thiolane ring structure. This compound is of interest in medicinal chemistry and organic synthesis due to its unique chemical properties and potential applications. The molecular formula for this compound is C₇H₁₅NS, and its hydrochloride salt form is commonly used in research.
Synthesis Methods
Several methods can be employed for the synthesis of (2,2-dimethylthiolan-3-yl)methanamine hydrochloride. While specific detailed synthesis protocols are not widely documented in the available literature, general approaches in organic chemistry often involve the manipulation of thiolane rings through various functional group transformations.
Potential Applications
This compound is noted for its potential in medicinal chemistry, particularly as a building block in organic synthesis. Its unique structure may confer distinct pharmacological properties, although further research is needed to elucidate its specific biological activities.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| (2,2-Dimethylthiolan-3-yl)methanamine Hydrochloride | C₇H₁₅NS·HCl | Potential in medicinal chemistry, thiolane ring structure |
| 5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride | - | Contains a thiophene ring; potential anticancer activity |
| 2-Methylthiazolidin-4-one | - | Known for antimicrobial properties; thiazolidine structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume